molecular formula C20H24N4OS B12747646 Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- CAS No. 88133-22-6

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)-

Cat. No.: B12747646
CAS No.: 88133-22-6
M. Wt: 368.5 g/mol
InChI Key: VSHPBUBIILYPDE-NQLFFAADSA-N
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Description

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals. This particular compound has a complex structure with the chemical formula C₂₀H₂₄N₄OS .

Preparation Methods

The synthesis of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- involves multiple steps, including the formation of the ergoline core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Ergoline Core: This can be achieved through various methods, including the Fischer indole synthesis or the use of tryptamine derivatives.

    Functionalization: Introduction of the propionamide, alpha-cyano, and methylthio groups.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways .

Comparison with Similar Compounds

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- can be compared with other ergoline derivatives, such as:

    Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

What sets Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

88133-22-6

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(6aR,9S)-7-methyl-5-methylsulfanyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C20H24N4OS/c1-24-10-11(6-12(9-21)19(22)25)7-14-13-4-3-5-16-18(13)15(8-17(14)24)20(23-16)26-2/h3-5,11-12,14,17,23H,6-8,10H2,1-2H3,(H2,22,25)/t11-,12?,14?,17-/m1/s1

InChI Key

VSHPBUBIILYPDE-NQLFFAADSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)SC)CC(C#N)C(=O)N

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)SC)CC(C#N)C(=O)N

Origin of Product

United States

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